Product packaging for Dihydroperillic acid(Cat. No.:CAS No. 32676-16-7)

Dihydroperillic acid

Cat. No.: B1204388
CAS No.: 32676-16-7
M. Wt: 168.23 g/mol
InChI Key: XZOBEDLKVOHSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroperillic acid (C 10 H 16 O 2 ) is a monoterpenoid and a major metabolite of limonene and perillyl alcohol (POH) formed in mammals via allylic oxidation of the exocyclic methyl group . It is systematically identified as 4-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid . In pharmacokinetic studies, this compound, along with perillic acid (PA), constitutes a primary plasma metabolite detected in humans and animals following administration of d-limonene or POH . Research investigations have identified these metabolites as being capable of inhibiting protein isoprenylation and cell growth . In a Phase I clinical trial of POH for refractory solid malignancies, this compound was measured in patient plasma and urine, with its peak plasma concentration (C max ) showing a dose-dependent increase . The compound is a product of extensive hepatic metabolism and is subsequently subjected to glucuronidation for elimination . This compound is offered for research purposes to support studies in pharmacology, toxicology, and metabolism, particularly in the context of oncology and the mechanisms of monoterpene bioactivity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B1204388 Dihydroperillic acid CAS No. 32676-16-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32676-16-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-prop-1-en-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h8-9H,1,3-6H2,2H3,(H,11,12)

InChI Key

XZOBEDLKVOHSSH-UHFFFAOYSA-N

SMILES

CC(=C)C1CCC(CC1)C(=O)O

Canonical SMILES

CC(=C)C1CCC(CC1)C(=O)O

Other CAS No.

32676-16-7

Synonyms

4-(1-methylethenyl)cyclohexane-1-carboxylic acid
4-isopropenylcyclohexane carboxylic acid
dihydroperillic acid

Origin of Product

United States

Biogenesis and Metabolic Transformations of Dihydroperillic Acid

Biosynthetic Pathways Leading to Dihydroperillic Acid Precursors

All terpenoids, including the monoterpene precursors to this compound, are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net In plants and other organisms, two distinct and independent pathways are responsible for the production of IPP and DMAPP: the mevalonic acid (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. researchgate.netrsc.org

The mevalonic acid (MVA) pathway is traditionally associated with the biosynthesis of sesquiterpenes (C15) and triterpenes (C30) and is primarily located in the cytosol of plant cells. rsc.orgresearchgate.netbiorxiv.org The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. unibuc.ro Through a series of phosphorylation and decarboxylation steps, mevalonic acid is converted into the C5 units, IPP and DMAPP. unibuc.ro

While the MVA pathway is the principal source of precursors for cytosolic isoprenoids like sesquiterpenes, evidence of metabolic "crosstalk" between the MVA and MEP pathways has been documented. researchgate.netbiorxiv.org Studies in peppermint, for instance, have quantified that the MVA pathway can contribute approximately 13% of the precursors for monoterpene biosynthesis, with IPP being transported from the cytosol into the plastids. biorxiv.org This indicates that while the MEP pathway is dominant for monoterpene formation, the MVA pathway can also provide a supplementary source of the essential C5 building blocks. researchgate.netbiorxiv.org

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is localized in the plastids of plant cells. nih.govrsc.orgyoutube.com It is generally considered the primary source of IPP and DMAPP for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgyoutube.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P) to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov DXP is then converted through a series of enzymatic reactions into 2-C-methyl-D-erythritol 4-phosphate (MEP), the intermediate for which the pathway is named. rsc.orgnih.gov Subsequent steps ultimately yield IPP and DMAPP. researchgate.netresearchgate.net

In tissues that produce high levels of volatile monoterpenes, such as the glandular trichomes of peppermint or the petals of snapdragon, the MEP pathway is the predominant, and sometimes exclusive, source of precursors. nih.govresearchgate.net Its localization within the plastids aligns with the compartmentalization of monoterpene synthesis. rsc.org

Comparison of Precursor Biosynthesis Pathways

FeatureMevalonic Acid (MVA) PathwayMethylerythritol 4-Phosphate (MEP) Pathway
Cellular Location Cytosol rsc.orgbiorxiv.orgPlastids nih.govrsc.orgyoutube.com
Primary Starting Materials Acetyl-CoA unibuc.roPyruvate and Glyceraldehyde 3-Phosphate nih.govresearchgate.net
Key Intermediate Mevalonic Acid unibuc.ro2-C-methyl-D-erythritol 4-phosphate rsc.org
Primary Isoprenoid Products Sesquiterpenes (C15), Triterpenes (C30), Sterols rsc.orgbiorxiv.orgMonoterpenes (C10), Diterpenes (C20), Carotenoids (C40) rsc.orgyoutube.com
Contribution to Monoterpenes Minor, via metabolic crosstalk in some species biorxiv.orgMajor and often exclusive source nih.govresearchgate.net

The C5 precursors, IPP and DMAPP, generated from the MVA and/or MEP pathways, are condensed to form geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes. rsc.orgresearchgate.net This reaction is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS). researchgate.net

The production of D-limonene is then accomplished through the action of a specific monoterpene synthase, limonene (B3431351) synthase (LS), which catalyzes the cyclization of the linear GPP molecule. genscript.comnih.gov The expression and activity of this enzyme are critical regulatory points in the biosynthesis of limonene.

Limonene can be further functionalized to produce perillyl alcohol. This conversion is an oxidation reaction, specifically a hydroxylation, catalyzed by a cytochrome P450 monooxygenase. genscript.comnih.govmdpi.com In various microorganisms, this enzymatic system involves a multi-component electron transfer chain that includes cytochrome P450, ferredoxin, and ferredoxin reductase to hydroxylate the C7 methyl group of the limonene molecule, yielding perillyl alcohol. mdpi.comresearchgate.net Metabolic engineering efforts have successfully utilized this enzymatic step to produce perillyl alcohol from limonene in host organisms like E. coli. nih.govnih.govfrontiersin.org

Endogenous Metabolic Conversion of Precursor Monoterpenoids to this compound

In mammalian systems, exogenously introduced monoterpenoids like perillyl alcohol and D-limonene undergo rapid and extensive metabolism. researchgate.netmdpi.com The primary metabolic products resulting from these conversions are perillic acid and this compound, which are the major metabolites detected in plasma and subsequently excreted in urine. researchgate.netmdpi.commdpi.comnih.gov

Perillyl alcohol (POH) is readily metabolized into this compound through a sequential oxidation process. mdpi.com The initial step involves the oxidation of the primary alcohol group of POH to an aldehyde, forming perillyl aldehyde. This reaction is catalyzed by alcohol dehydrogenases. mdpi.comresearchgate.net Subsequently, perillyl aldehyde is further oxidized to a carboxylic acid, yielding perillic acid (PA). mdpi.comresearchgate.netresearchgate.net This step is mediated by aldehyde dehydrogenases. mdpi.com

The final conversion involves the hydrogenation of perillic acid to form this compound (DHPA). researchgate.netnih.gov This step saturates one of the double bonds in the molecule. Following oral administration of POH to human subjects, both perillic acid and this compound are readily quantifiable in plasma, confirming this metabolic cascade. nih.gov

The metabolic conversion of D-limonene to this compound follows a similar, albeit more extensive, pathway. The biotransformation is initiated by the same enzymatic hydroxylation that produces perillyl alcohol, primarily targeting the exocyclic methyl group. mdpi.comresearchgate.net This initial oxidation of D-limonene to perillyl alcohol is a critical first step. researchgate.net

Once perillyl alcohol is formed, it enters the same metabolic cascade described previously. mdpi.com It is sequentially oxidized to perillyl aldehyde and then to perillic acid. mdpi.comresearchgate.net Finally, perillic acid is converted to this compound. researchgate.netnih.gov Therefore, this compound is a key downstream metabolite of D-limonene, representing a significant product of its phase I metabolism in humans and other mammals. researchgate.netnih.gov

Metabolic Conversion to this compound

Starting SubstrateKey Intermediate(s)Key Enzymes/ProcessesFinal Product
D-Limonene Perillyl Alcohol → Perillyl Aldehyde → Perillic AcidCytochrome P450 Monooxygenase, Alcohol Dehydrogenase, Aldehyde Dehydrogenase, Hydrogenation mdpi.comresearchgate.netresearchgate.netThis compound
Perillyl Alcohol Perillyl Aldehyde → Perillic AcidAlcohol Dehydrogenase, Aldehyde Dehydrogenase, Hydrogenation mdpi.commdpi.comnih.govThis compound

Role of Cytochrome P450 Enzymes in this compound Formation

The formation of this compound is a multi-step process initiated from its precursor, perillyl alcohol. The initial biotransformation of perillyl alcohol involves its oxidation to perillic acid. This oxidative metabolism is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a wide array of xenobiotics and endogenous compounds. nih.govnih.govnih.gov

Isomeric Considerations in this compound Metabolism (cis- and trans-Dihydroperillic Acid)

This compound exists as two geometric isomers: cis-dihydroperillic acid and trans-dihydroperillic acid. The spatial arrangement of the atoms in these isomers can significantly influence their interaction with metabolic enzymes, potentially leading to different metabolic fates and biological activities. nih.gov

The metabolism of chiral drugs and compounds with stereoisomers is often stereoselective, meaning that one isomer may be metabolized more rapidly or via a different pathway than the other. nih.gov This enzymatic preference is a consequence of the three-dimensional structure of the enzyme's active site, which can accommodate one isomer more readily. While the existence of both cis- and trans-dihydroperillic acid has been confirmed in biological samples following the administration of perillyl alcohol, detailed studies specifically comparing the metabolic pathways of these two isomers are limited. nih.gov It is plausible that the enzymatic processes involved in their further metabolism and elimination exhibit stereoselectivity, resulting in different pharmacokinetic profiles for each isomer. However, without direct comparative studies, the specific differences in the biotransformation of cis- and trans-dihydroperillic acid remain an area for future investigation.

Characterization of this compound as a Major Circulating Metabolite in Non-Clinical Systems

In various non-clinical animal models, including rats and dogs, this compound has been consistently identified as a major circulating metabolite following the administration of perillyl alcohol. mdpi.com Pharmacokinetic studies have demonstrated that after oral administration of perillyl alcohol, both perillic acid and this compound are the predominant metabolites detected in the plasma, with the parent compound, perillyl alcohol, often being undetectable. nih.gov

Below is a data table summarizing the pharmacokinetic parameters of this compound in a non-clinical model.

SpeciesDose of Perillyl Alcohol (mg/m²/dose)Cmax of this compound (μM) (mean ± SD)
Human (for reference)160022.6 ± 12
Human (for reference)280042.4 ± 15.24

Data derived from a Phase I clinical trial in patients with refractory solid malignancies and is provided for comparative context. nih.gov Specific pharmacokinetic data for non-clinical models such as Tmax and half-life for this compound were not available in the reviewed sources.

Synthetic Methodologies and Chemical Derivatization of Dihydroperillic Acid

Chemical Synthesis Approaches for Dihydroperillic Acid and its Structural Analogues

The chemical synthesis of this compound can be approached through various strategies, each with its own set of advantages and challenges. These methods range from direct synthetic routes to more complex multi-step conversions from related precursors.

Direct Synthetic Routes and Challenges

Direct synthesis of this compound, for instance from readily available precursors like limonene (B3431351), is often challenging. The primary difficulty lies in achieving selective oxidation of the methyl group at the C7 position of the limonene skeleton to a carboxylic acid without affecting other reactive sites in the molecule, such as the double bonds. mdpi.comnih.gov Conventional chemical oxidants often lack the required selectivity, leading to a mixture of products and consequently low yields of the desired acid. mdpi.comnih.gov

The hydrogenation of p-isopropylbenzoic acid has been explored as a potential route. For instance, the hydrogenation of 4-isopropylbenzoic acid using a platinum oxide catalyst in acetic acid can yield a mixture of cis and trans isomers of 4-isopropylcyclohexane carboxylic acid, a structural analogue of this compound.

Transformations from Dihydroperillic Alcohol to Acid Derivatives

A more common and generally higher-yielding approach to this compound involves the oxidation of its corresponding alcohol, dihydroperillyl alcohol ((4-(prop-1-en-2-yl)cyclohexyl)methanol). This transformation is a standard procedure in organic synthesis, where a primary alcohol is converted to a carboxylic acid.

Various oxidizing agents can be employed for this purpose. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are capable of directly oxidizing primary alcohols to carboxylic acids. However, milder, more selective methods are often preferred to avoid potential side reactions involving the isopropenyl group. A two-step process, involving initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid, can also be utilized.

Oxidizing AgentTypical Reaction ConditionsAdvantagesPotential Challenges
Potassium Permanganate (KMnO₄)Basic or acidic mediumStrong oxidant, readily availableCan be harsh, potential for over-oxidation or cleavage of other functional groups
Jones Reagent (CrO₃, H₂SO₄, acetone)Acetone solventPowerful and efficientUse of toxic chromium reagents
Pyridinium Dichromate (PDC) or Pyridinium Chlorochromate (PCC) followed by a second oxidation stepDichloromethane (DCM) for the first stepMilder conditions for the initial oxidation to the aldehydeRequires a subsequent oxidation step to reach the carboxylic acid
TEMPO-mediated oxidatione.g., TEMPO/NaOClSelective for primary alcoholsCan be expensive

Multi-Step Conversions and Yield Optimization Strategies

Multi-step synthetic sequences provide greater control over the final product and can be optimized to maximize yields. A typical multi-step synthesis of this compound might start from a more readily available cyclic precursor, where the isopropenyl and carboxylic acid functionalities are introduced sequentially.

Yield optimization in such multi-step syntheses involves a systematic approach to refining each reaction step. Key strategies include:

Reaction Condition Optimization: This involves adjusting parameters such as temperature, reaction time, solvent, and catalyst to favor the desired reaction pathway and minimize side reactions.

Reagent Screening: Evaluating a variety of reagents for a specific transformation can identify those that provide the highest yield and purity.

Purification Techniques: Efficient purification of intermediates at each stage is crucial to prevent the accumulation of impurities that could interfere with subsequent reactions. Techniques such as column chromatography, crystallization, and distillation are commonly employed.

Process Intensification: In some cases, employing continuous flow chemistry can lead to improved yields and safety profiles compared to traditional batch processes.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

This compound possesses stereocenters, leading to the existence of enantiomers and diastereomers. The development of stereoselective synthetic methods is crucial for isolating and studying the biological activities of these individual stereoisomers.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. While specific examples of asymmetric catalysis directly applied to the synthesis of this compound are not extensively reported in readily available literature, general principles of asymmetric synthesis can be applied.

For instance, an asymmetric hydrogenation of a suitable unsaturated precursor could establish the stereochemistry of the cyclohexyl ring. Chiral transition metal catalysts, often based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, are commonly used for such transformations. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Catalyst TypeLigand ExamplePotential Application in this compound Synthesis
Chiral Rhodium Catalysts(R,R)-DiPAMPAsymmetric hydrogenation of a dehydro-dihydroperillic acid precursor
Chiral Ruthenium Catalysts(R)-BINAPAsymmetric hydrogenation of a double bond in a precursor molecule
Chiral Iridium Catalysts(R,R)-f-spiroPhosAsymmetric hydrogenation of an olefinic substrate

Chiral Auxiliary Approaches for Stereocontrol

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry in a synthesis. wikipedia.orgsigmaaldrich.comnih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then removed to yield the desired enantiomerically enriched product.

In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of substituents on the cyclohexane (B81311) ring. For example, a chiral auxiliary derived from an amino acid or a terpene could be used to direct the diastereoselective alkylation or conjugate addition to a cyclohexenone derivative.

General Scheme for Chiral Auxiliary Mediated Synthesis:

Attachment: Covalent bonding of the chiral auxiliary to a prochiral substrate.

Stereoselective Reaction: The chiral auxiliary sterically or electronically biases the approach of a reagent, leading to the formation of a new stereocenter with a specific configuration.

Removal: Cleavage of the chiral auxiliary to release the enantiomerically enriched product. The auxiliary can often be recovered and reused.

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not prominent in the literature, this remains a viable and well-established strategy for the stereocontrolled synthesis of substituted cyclohexanecarboxylic acids.

Chemical Reactivity and Functional Group Transformations of this compound

This compound, a saturated derivative of perillic acid, possesses a carboxylic acid functional group that is amenable to a variety of chemical transformations. The reactivity of this compound is primarily centered around this carboxyl group, allowing for the synthesis of a diverse range of derivatives.

Esterification Reactions of this compound

The conversion of this compound to its corresponding esters is a fundamental transformation that can be achieved through several established methods. While specific research literature detailing the esterification of this compound is not abundant, the principles of esterification of carboxylic acids are well-understood and directly applicable.

One of the most common methods for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comgeeksforgeeks.org This acid-catalyzed reaction involves heating this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.com

Table 1: Representative Fischer-Speier Esterification of this compound

Reactant Reagent Catalyst Conditions Product
This compound Methanol H₂SO₄ (catalytic) Reflux Methyl dihydroperillate

Another effective method for the synthesis of this compound esters involves the use of activating agents. For instance, the carboxylic acid can first be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting dihydroperilloyl chloride can then react readily with an alcohol to form the ester with high yield. This method is particularly useful for reactions with less reactive alcohols.

Additionally, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the esterification of this compound, particularly for the synthesis of more complex esters under milder conditions.

Formation of Amides and Other Carboxylic Acid Derivatives

The synthesis of amides from this compound is another key functional group transformation. Similar to esterification, this can be achieved by activating the carboxylic acid group. The most direct method involves the reaction of dihydroperilloyl chloride (prepared from this compound and a chlorinating agent like thionyl chloride) with a primary or secondary amine. google.com This reaction is typically rapid and results in the formation of the corresponding N-substituted dihydroperillamide.

Alternatively, peptide coupling reagents can be employed to facilitate the direct reaction between this compound and an amine. Reagents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for nucleophilic attack by the amine to form the amide bond.

Table 2: Synthesis of this compound Amides

Reactant Reagent Coupling Agent/Method Product
This compound Ammonia (B1221849) Heat Dihydroperillamide
This compound Aniline SOCl₂, then aniline N-phenyldihydroperillamide

Beyond esters and amides, other carboxylic acid derivatives of this compound can be synthesized. For example, reduction of the carboxylic acid group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, dihydroperillyl alcohol.

Reaction Mechanisms and Pathways for this compound Transformations

The mechanisms for the functional group transformations of this compound are consistent with those established for other carboxylic acids.

In the case of Fischer-Speier esterification , the reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a proton transfer to one of the hydroxyl groups, forming a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester product. masterorganicchemistry.com

The formation of amides from dihydroperilloyl chloride follows a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic amine. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond after deprotonation of the nitrogen.

When using coupling reagents like DCC for amide formation, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This activated intermediate is then readily attacked by the amine nucleophile, leading to the formation of the amide and dicyclohexylurea as a byproduct.

Rational Design and Synthesis of Novel this compound Derivatives for Research Applications

While specific examples of the rational design of this compound derivatives are not extensively documented in the literature, the principles of medicinal chemistry and material science can be applied to guide the synthesis of novel compounds for various research applications. The this compound scaffold, with its cyclohexanecarboxylic acid moiety, offers a versatile platform for modification.

The rational design process would typically begin with identifying a biological target or a desired material property. For instance, if the goal is to develop a new therapeutic agent, a specific enzyme or receptor would be targeted. Computational modeling and docking studies could be employed to predict how different this compound derivatives might interact with the active site of the target protein.

Based on these computational predictions, synthetic strategies can be devised to introduce specific functional groups onto the this compound scaffold. For example, to enhance the lipophilicity of the molecule for better membrane permeability, longer alkyl chain esters could be synthesized. To introduce hydrogen bonding capabilities for stronger receptor binding, amides with various substituents could be prepared.

Table 3: Hypothetical this compound Derivatives and Their Research Rationale

Derivative Type Synthetic Approach Rationale for Research Application
Fluorescently Labeled Esters Esterification with a fluorescent alcohol To study cellular uptake and distribution in biological systems.
Polymerizable Amides Amide formation with an acrylic amine For incorporation into novel polymers with potential biomedical applications.

The synthesis of these rationally designed derivatives would follow the fundamental reaction pathways described in the preceding sections, such as esterification and amidation, potentially with modifications to accommodate more complex starting materials. The resulting library of novel this compound derivatives could then be screened for the desired biological activity or material property, providing valuable structure-activity relationship (SAR) data to guide further rounds of design and synthesis.

Biological Activities and Mechanistic Investigations of Dihydroperillic Acid in Preclinical Models

In Vitro Biological Modulations by Dihydroperillic Acid

In vitro studies, primarily investigating the effects of the parent compounds limonene (B3431351) and POH, have elucidated several biological modulations that are suggested to be mediated by their metabolites like this compound.

CompoundEffectCell Line ExamplesReference
Perillyl Alcohol (POH)Inhibition of cellular proliferationPancreatic, breast, liver, brain, and non-small cell lung cancer cell lines nih.govspandidos-publications.comresearchgate.net
Perillic Acid (PA)Dose-dependent inhibition of cell growthNon-small cell lung cancer cells researchgate.net
Limonene Metabolites (including DHPA)Inhibition of tumor growthGeneral (implicated in the activity of the parent compound) atamankimya.comcancer.govmdpi.com

A key mechanism underlying the antiproliferative effects of monoterpenes is the induction of cell cycle arrest. Exposure of cancer cells to perillyl alcohol in vitro results in a potent G1 phase cell cycle arrest. spandidos-publications.comneonc.commdpi.com This arrest prevents cells from entering the S phase, thereby halting DNA replication and proliferation. spandidos-publications.com Studies on head and neck squamous cell carcinoma (HNSCC) cell lines also showed that both POH and PA induced cell-cycle arrest. iiarjournals.org The metabolites of limonene, including this compound, are suggested to mediate G1 cell cycle arrest, contributing to the antitumor effects. atamankimya.comcancer.govaerzteinitiative.at This is further supported by findings that POH-induced G1 arrest is associated with increased expression of cyclin-dependent kinase (CDK) inhibitors. neonc.commdpi.com

In addition to halting proliferation, this compound and its related metabolites are implicated in the induction of programmed cell death, or apoptosis. In vitro studies have shown that perillyl alcohol induces apoptosis in a wide variety of cancer cell lines, including human glioblastoma and non-small cell lung cancer cells. nih.govresearchgate.netmdpi.com The induction of apoptosis by limonene and its metabolites, including this compound, is suggested to occur through the activation of the transforming growth factor beta (TGFβ) signaling pathway. atamankimya.comcancer.govatamanchemicals.comveriheal.com This pro-apoptotic activity is a critical component of its potential anticancer effects observed in preclinical settings.

This compound and its parent compounds modulate several critical intracellular signaling pathways that govern cell growth, differentiation, and survival.

Ras/MAPK pathway: The Ras-MAPK cascade is a crucial pathway that regulates cell proliferation and is often dysregulated in cancer. creativebiolabs.net Limonene and its metabolites are thought to inhibit tumor growth by interfering with this pathway. researchgate.net This effect is linked to the inhibition of post-translational modification of Ras proteins, which is necessary for their function. atamankimya.comcancer.gov While POH was initially labeled a Ras inhibitor, its effects are now considered to be more widespread, impacting multiple cellular targets. neonc.commdpi.com

TGFβ-signaling pathway: The transforming growth factor beta (TGFβ) pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. d-nb.infou-szeged.hu The metabolites of d-limonene, explicitly including this compound, are suggested to induce apoptosis by activating the TGFβ-signaling pathway. atamankimya.comcancer.govaerzteinitiative.atatamanchemicals.com Activation of this pathway has been correlated with tumor regression in preclinical models treated with perillyl alcohol. neonc.com

p21-dependent signaling: The protein p21 is a cyclin-dependent kinase inhibitor that plays a vital role in enforcing cell cycle checkpoints. nih.govspandidos-publications.com Limonene and its metabolites, including this compound, are reported to inhibit tumor growth through a mechanism involving p21-dependent signaling. atamankimya.comcancer.govaerzteinitiative.atatamanchemicals.com In vitro studies with perillyl alcohol confirm this, showing that it increases the expression of p21, which contributes to G1 cell cycle arrest. spandidos-publications.comneonc.commdpi.com

Signaling PathwayEffect Attributed to this compound (as a metabolite)Reference
Ras/MAPK pathwayInhibition of signal transduction, contributing to reduced cell proliferation. atamankimya.comcancer.govresearchgate.net
TGFβ-signaling pathwayInduction/activation of the pathway, leading to apoptosis. atamankimya.comcancer.govaerzteinitiative.atatamanchemicals.com
p21-dependent signalingInhibition of tumor growth via p21-dependent mechanisms and induction of cell cycle arrest. atamankimya.comcancer.govaerzteinitiative.atspandidos-publications.comatamanchemicals.com

Enzyme Modulation Studies Attributed to this compound and Related Metabolites

A key molecular mechanism attributed to monoterpenes and their metabolites is the modulation of enzymes involved in critical post-translational modifications of proteins.

Protein prenylation is a post-translational modification process that involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, to cysteine residues of specific proteins. mdpi.com This modification is catalyzed by enzymes known as farnesyl transferase (FTase) and geranylgeranyl transferases (GGTase I and II) and is crucial for the proper membrane localization and function of many signaling proteins, including those in the Ras superfamily. mdpi.comucl.ac.uk

Research has shown that d-limonene and its metabolites selectively inhibit the isoprenylation of 21-26 kDa proteins, which includes Ras. researchgate.net Notably, the two major metabolites of limonene, perillic acid and this compound, were found to be more potent inhibitors of this isoprenylation process than limonene itself. mdpi.comresearchgate.net This suggests that DHPA plays a direct role in disrupting the function of key growth-associated proteins. While some studies describe perillyl alcohol and perillic acid as relatively weak inhibitors of FTase and GGTase enzymes in direct assays, their ability to inhibit protein isoprenylation within intact cells is consistently observed, indicating a complex mechanism of action. researchgate.netresearchgate.net

EnzymeCompoundObserved EffectReference
Protein Isoprenylation (in cells)Perillic Acid (PA)More potent inhibitor than limonene. mdpi.comresearchgate.net
This compound (DHPA)More potent inhibitor than limonene. mdpi.comresearchgate.net
Farnesyl Transferase (FTase)Perillic Acid (PA)Weak inhibitor in direct enzyme assays. researchgate.net
Geranylgeranyl Transferase (GGTase)

Interactions with Other Cellular Enzymes and Receptors

This compound (DHPA), as a primary metabolite of both d-limonene and perillyl alcohol (POH), is understood to interact with various cellular components, although its specific binding partners are less extensively characterized than those of its precursors. mdpi.commdpi.com The metabolic pathway itself implies interaction with hepatic enzymes; POH is metabolized in the liver by the cytochrome P450 (CYP450) enzyme system to produce perillaldehyde, perillic acid, and subsequently this compound. mdpi.comresearchgate.net

Beyond metabolic enzymes, research points toward potential interactions with other cellular systems. One abstract has noted interactions between metabolites of limonene, including this compound, and receptors expressed in the oral-nasal cavity. fbhc2025.com As a key metabolite, DHPA is believed to contribute to the biological activities observed after the administration of perillyl alcohol. mdpi.comtandfonline.com These activities of the parent compound involve the modulation of various cellular targets, including Na/K-ATPase, Notch, NF-κB (nuclear factor kappa B), and TGFβ (transforming growth factor beta). neonc.com However, direct studies confirming the interaction of DHPA with these specific enzymes and receptors remain an area for further investigation.

Mechanistic Insights into this compound's Biological Action

Molecular Target Identification and Validation in Cellular Systems

The precise molecular targets of this compound are not fully elucidated, and research into its specific mechanisms is often intertwined with that of its parent compounds, perillyl alcohol and limonene. mdpi.com The identification of molecular targets for bioactive small molecules is a critical yet challenging step, often employing either target-based or phenotype-based screening approaches. mdpi.comnih.gov Direct biochemical methods for target identification can involve affinity-based techniques, where a modified version of the compound is used to capture its binding partners from cell lysates. ufl.eduresearchgate.net

For monoterpenes like DHPA, a primary hypothesized mechanism of action is the inhibition of post-translational protein prenylation. mdpi.com This process, catalyzed by enzymes such as farnesyltransferase (FTase) and geranylgeranyltransferases (GGTases), involves the attachment of isoprenoid lipids to proteins, which is crucial for their proper localization and function. mdpi.comneonc.com A key target of this inhibition is the Ras family of small GTPases, which are frequently mutated in cancer and require farnesylation for their membrane association and signaling activity. mdpi.comneonc.com It is postulated that by inhibiting these enzymes, monoterpenes like DHPA disrupt Ras signaling pathways. neonc.com DHPA, along with perillic acid, is considered one of the major active metabolites responsible for the biological effects observed following the administration of limonene or perillyl alcohol. mdpi.comtandfonline.comgoogle.com

In Vivo Studies in Non-Human Model Organisms for Mechanistic Elucidation (e.g., Rat and Mouse Models for Metabolism and Distribution)

In vivo studies in non-human models have been crucial for understanding the pharmacokinetics of this compound. Research shows that the metabolism of perillyl alcohol is similar in rats, dogs, and humans, with DHPA being a major metabolite. mdpi.comtandfonline.com Following oral administration of perillyl alcohol or limonene in rats, perillic acid and this compound are identified as the major plasma metabolites. google.com

One study in rats demonstrated that chronic feeding of a 2% perillyl alcohol diet resulted in significantly higher total plasma terpene levels compared to a 10% limonene diet, with DHPA being a quantifiable component in both cases. google.com

DietPerillic Acid (µM)This compound (µM)Total Terpenes (µM)
10% d-limonene 102 ± 15114 ± 19216 ± 34
2% Perillyl alcohol 415 ± 50126 ± 18541 ± 68
Data adapted from a study on plasma metabolite levels in rats fed different diets. google.com

In beagle dogs given a single dose of perillyl alcohol, perillic acid and this compound were the only metabolites detected, constituting 95% and 5% of the total area under the curve, respectively. tandfonline.com Pharmacokinetic studies in humans, which inform preclinical models, show that after oral POH administration, DHPA appears in the plasma. tandfonline.com

ParameterValue
Peak Plasma Concentration (µM) 27
Time to Peak Plasma Concentration (hours) 4
Metabolite Half-life (hours) 2.4
Data from a human study measuring plasma metabolites after perillyl alcohol administration. tandfonline.com

Regarding tissue distribution, studies in rodents have shown that monoterpenes tend to accumulate in higher concentrations in adipose and mammary tissues compared to less fatty tissues. tandfonline.com Excretion of these metabolites occurs primarily through the urine. tandfonline.comresearchgate.net

Analytical Methodologies for Dihydroperillic Acid Quantification and Characterization

Chromatographic Techniques for Dihydroperillic Acid Separation and Purity Assessment

Chromatography is fundamental to isolating this compound from other metabolites and sample components, ensuring accurate measurement and characterization. Both gas and liquid chromatography have been successfully employed for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and sensitive method for the quantification of this compound in biological samples like plasma. nih.gov In vivo, the monoterpene perillyl alcohol (POH) is metabolized to perillic acid (PA) and the cis and trans isomers of this compound. nih.gov A sensitive GC-MS assay has been developed for the simultaneous quantitation of POH and its metabolites, including DHPA. nih.gov

The methodology involves extraction of the compounds from plasma using dichloromethane, followed by a derivatization step. nih.gov Silylation of the residue is performed to increase the volatility and thermal stability of the acidic metabolites for GC analysis. nih.gov The derivatized products are then separated on a capillary column and analyzed by an ion-trap GC-MS system. nih.gov For enhanced sensitivity and specificity, chemical ionization (CI), using ammonia (B1221849) (NH3) as the reagent gas, is employed. nih.gov This method demonstrated excellent performance, with quantitation limits for cis- and trans-DHPA below 10 ng/mL in plasma and a linear range of 20 to 1000 ng/mL. nih.gov On-line capillary GC/MS analysis has also been successfully used to identify this compound as a major metabolite in human plasma following the ingestion of d-limonene. nih.govscispace.com

Table 1: GC-MS Parameters for this compound Analysis

Parameter Description Source
Sample Type Human and rat plasma nih.gov
Extraction Dichloromethane (CH2Cl2) liquid extraction nih.gov
Derivatization Silylation nih.gov
Analytical Column Capillary column nih.gov
Detection Ion-trap Mass Spectrometer nih.gov
Ionization Mode Chemical Ionization (CI) with Ammonia (NH3) nih.gov
Quantitation Limit < 10 ng/mL nih.gov

| Linearity Range | 20 - 1000 ng/mL | nih.gov |

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound. It is particularly well-suited for separating non-volatile or thermally sensitive compounds like carboxylic acids from complex mixtures. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this application. nih.govnih.gov

In studies examining the metabolites of d-limonene in cancer patients, plasma and urine samples were analyzed using reversed-phase HPLC coupled to a mass spectrometer. nih.gov This approach successfully separated five major metabolites, including this compound. nih.gov While often coupled with MS for detection, HPLC with UV detection is also a viable method for quantification, especially for structurally similar and biologically relevant metabolites like perillic acid. nih.gov Typical HPLC methods for organic acids utilize a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often at a controlled pH to ensure the acidic analyte is in a consistent ionic state. nih.govmjcce.org.mkpensoft.net Detection is commonly performed at low wavelengths, such as 210 nm or 235 nm, where carboxylic acids exhibit absorbance. mjcce.org.mkresearchgate.net

Table 2: Typical RP-HPLC Parameters for Organic Acid Analysis Applicable to this compound

Parameter Description Source
Column Reversed-phase C18 (e.g., TSK gel ODS-80TM, Alltima C18) nih.govresearchgate.net
Mobile Phase Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water pensoft.netresearchgate.net
pH Modifier Phosphoric acid or an ion-pairing reagent like tetra-n-butylammonium (TBA) hydroxide nih.govmjcce.org.mk
Flow Rate 0.35 - 1.0 mL/min mjcce.org.mkresearchgate.net

| Detection | UV detector set at a low wavelength (e.g., 210 nm, 235 nm) | nih.govresearchgate.net |

For the analysis of trace metabolites in highly complex biological matrices such as urine, more advanced coupled techniques are required. Gas chromatography with positive chemical ionization tandem mass spectrometry (GC-PCI-MS/MS) has proven to be a robust method for identifying and quantifying limonene (B3431351) metabolites. nih.govresearchgate.netresearchgate.net This technique was instrumental in revealing this compound as a human metabolite of R-limonene. nih.govresearchgate.net

The analytical procedure for urine samples involves several steps prior to injection. europa.eu First, enzymatic hydrolysis using β-glucuronidase/arylsulphatase is performed to cleave conjugated metabolites. europa.eu This is followed by acidification and extraction via solid-supported liquid-liquid extraction. europa.eu Finally, the extract is derivatized with reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and N-(trimethylsilyl)imidazole (TSIM) to create volatile silyl (B83357) derivatives suitable for GC analysis. researchgate.neteuropa.eu The use of GC-PCI-MS full-scan experiments is particularly valuable for identifying previously unknown metabolites in post-exposure samples by comparing them to pre-exposure blanks. nih.govresearchgate.neteuropa.eu

Spectroscopic Characterization Methods Applied to this compound

While chromatography separates this compound, spectroscopy provides the detailed information necessary to confirm its identity and elucidate its chemical structure.

Mass spectrometry (MS) is indispensable for the analysis of this compound, providing two key pieces of information: its molecular weight and its structural fingerprint via fragmentation patterns. nih.gov It is the detector of choice in the chromatographic methods described previously. nih.govnih.govnih.gov

The characterization of limonene metabolites, including DHPA, has been achieved using liquid chromatography coupled with various MS ionization techniques, such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI). nih.gov These soft ionization methods are effective at generating the molecular ion of the analyte, allowing for the determination of its molecular weight (168 g/mol for DHPA).

Table 3: Major Metabolites of d-Limonene Identified in Human Plasma by LC/MS

Metabolite Source
This compound nih.gov
Perillic acid nih.gov
Isomer of perillic acid nih.gov
Limonene-1,2-diol nih.gov

While MS provides strong evidence for the identity of a compound, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural elucidation. nih.gov The structural characterization of this compound, identified as a metabolite of limonene, was confirmed using NMR in conjunction with LC/MS. nih.gov

NMR spectroscopy analyzes the magnetic properties of atomic nuclei, such as proton (¹H NMR) and carbon-13 (¹³C NMR). The resulting spectrum provides detailed information about the chemical environment of each atom in the molecule. For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment (e.g., protons adjacent to a double bond or a carboxyl group). ¹³C NMR provides complementary information on the carbon skeleton of the molecule. uwimona.edu.jm Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete bonding network of the molecule, providing unambiguous confirmation of the structure initially proposed by mass spectrometry data.

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present in a compound. sepscience.comnih.gov These techniques probe the vibrational modes of molecular bonds. sepscience.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the natural vibrational frequencies of its bonds, leading to an absorption spectrum. specac.com Conversely, Raman spectroscopy involves inelastic scattering of monochromatic light, where the frequency shifts between the incident and scattered light provide information about the vibrational modes. aidic.it

For this compound, these techniques are instrumental in confirming its key structural features. The primary functional groups are the carboxylic acid group (-COOH) and the saturated carbocyclic ring. The analysis of the IR and Raman spectra allows for the identification of characteristic vibrations associated with these groups.

O-H Stretching: The carboxylic acid group exhibits a very broad and strong absorption band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration. libretexts.org

C=O Stretching: A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1710-1760 cm⁻¹. libretexts.orgspectroscopyonline.com This is one of the most easily identifiable peaks in the IR spectrum.

C-O Stretching and O-H Bending: The spectrum will also show C-O stretching vibrations and O-H bending vibrations. The C-O stretch typically appears as a medium intensity band between 1320-1210 cm⁻¹, while the O-H bend is found in the 1440-1395 cm⁻¹ region. libretexts.org

C-H Stretching: The aliphatic C-H stretching vibrations from the cyclohexane (B81311) ring and the isopropyl group will be observed in the region of 3000-2850 cm⁻¹. scielo.org.mx

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions caused by bending and stretching vibrations of the entire molecular skeleton (e.g., C-C stretching and C-H bending), which are unique to the specific molecule. specac.com

Raman spectroscopy provides complementary information. While the polar O-H and C=O bonds give strong signals in the IR spectrum, the less polar C-C and symmetric C-H vibrations often produce strong signals in the Raman spectrum. researchgate.net The C=O stretch is also observable in Raman, though typically weaker than in IR. The combination of both IR and Raman spectra provides a comprehensive vibrational fingerprint of this compound, confirming the presence of its defining functional groups. nih.govamericanpharmaceuticalreview.com

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectrum Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 IR Strong, Broad
Carboxylic Acid C=O Stretch 1710 - 1760 IR, Raman Strong (IR), Medium (Raman)
Alkane C-H Stretch 2850 - 3000 IR, Raman Strong
Carboxylic Acid C-O Stretch 1210 - 1320 IR Medium

Development and Validation of Analytical Assays for this compound in Complex Biological Matrices

The quantification of this compound (DHPA) in complex biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic and metabolic studies, especially as it is a major metabolite of compounds like d-limonene and perillyl alcohol. researchgate.netmdpi.comnih.gov The development and validation of robust analytical assays are essential to ensure the generation of accurate and reliable data. labmanager.com These methods typically involve sophisticated sample preparation techniques followed by sensitive chromatographic analysis.

Method Development

The development process begins with selecting an appropriate analytical technique, most commonly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to their high sensitivity and selectivity. ohiolink.edunih.govnih.gov

Sample Preparation: Biological matrices are complex, containing numerous interfering substances like proteins and salts. slideshare.net Therefore, extensive sample preparation is required to isolate the analyte of interest. slideshare.net Common techniques include:

Protein Precipitation: Often the first step for plasma or serum samples, using agents like acetonitrile to denature and remove proteins. nih.govslideshare.net

Liquid-Liquid Extraction (LLE): The sample is partitioned between two immiscible liquid phases to extract DHPA from the aqueous biological fluid into an organic solvent. japsonline.com

Solid-Phase Extraction (SPE): A more selective technique where the analyte is adsorbed onto a solid sorbent, interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. slideshare.netjapsonline.com

Chromatographic Separation:

GC-MS: For GC analysis, DHPA, being a polar and non-volatile carboxylic acid, often requires derivatization to a more volatile ester form before injection. The separation is then achieved on a capillary column. industrialchemicals.gov.au

LC-MS/MS: This has become the method of choice for many bioanalytical applications. nih.gov It often allows for direct analysis without derivatization, using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns for separation before detection by the mass spectrometer. nih.govchromatographyonline.com

Assay Validation

Once a method is developed, it must be rigorously validated according to international guidelines to ensure its performance is reliable and reproducible. labmanager.comibacon.com Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix. labmanager.com This is confirmed by analyzing blank matrix samples to check for interferences at the retention time of DHPA.

Linearity: The assay should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range.

Accuracy: This refers to the closeness of the measured value to the true value. It is assessed by analyzing samples spiked with known concentrations of DHPA and calculating the percent recovery. labmanager.comd-nb.info

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (within-run precision) and intermediate precision (between-run precision), and is typically expressed as the relative standard deviation (%RSD). labmanager.comohiolink.edu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. d-nb.info For DHPA, quantification limits are often in the low ng/mL range. ohiolink.eduindustrialchemicals.gov.au

Stability: The stability of DHPA in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, long-term storage) is assessed to ensure sample integrity. japsonline.com

A study developing a GC/MS method for the quantification of perillyl alcohol and its metabolites, including cis- and trans-dihydroperillic acid, in rat and human plasma reported a validated assay with quantification limits below 10 ng/mL and within-run and between-run coefficients of variation all less than 8%. ohiolink.edu

Table 2: Summary of Typical Validation Parameters for this compound Assays in Biological Matrices

Validation Parameter Typical Method Acceptance Criteria Reference
Technique GC-MS, LC-MS/MS - ohiolink.edunih.gov
Linearity (r²) Calibration Curve > 0.99 d-nb.info
Accuracy (% Recovery) Spiked Samples 85-115% (often 90-110%) d-nb.info
Precision (%RSD) Replicate Analyses < 15% (for LLOQ < 20%) labmanager.comohiolink.edu
Limit of Quantification (LOQ) Signal-to-Noise Ratio < 10 ng/mL ohiolink.eduindustrialchemicals.gov.au

| Selectivity | Blank Matrix Analysis | No significant interference at analyte retention time | labmanager.com |

Computational and Theoretical Chemistry Studies on Dihydroperillic Acid

Quantum Chemical Calculations of Dihydroperillic Acid Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the fundamental molecular and electronic structure of compounds like this compound. dergipark.org.trijsrst.com These methods provide insights into the molecule's geometry, stability, and reactivity.

Electronic Structure and Conformation Analysis

The electronic structure of this compound is characterized by the presence of a cyclohexane (B81311) ring, a carboxylic acid group, and an isopropenyl group. nih.gov Quantum chemical methods can be employed to determine the molecule's optimal three-dimensional arrangement (conformation) by calculating the potential energy surface. mdpi.com This analysis helps identify the most stable conformers, which are crucial for understanding how the molecule interacts with biological targets. amazonaws.com The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key parameters derived from these calculations, which help in predicting the molecule's reactivity and sites of interaction. arabjchem.org

Energetic Profiling of Isomeric Forms

This compound exists as cis and trans isomers. researchgate.netresearchgate.net Quantum chemical calculations can determine the relative energies of these isomers, providing insights into their thermodynamic stability. By calculating the heats of formation and Gibbs free energies, it is possible to predict the equilibrium populations of the different isomeric forms under various conditions. This information is vital as different isomers can exhibit distinct biological activities.

Molecular Modeling and Simulation Approaches for this compound

Molecular modeling and simulation techniques are instrumental in exploring the interactions of this compound with biological macromolecules, providing a dynamic and detailed view of these processes. nih.govnih.gov

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. nih.govnottingham.ac.ukcore.ac.uk For this compound, docking studies can identify potential biological targets by evaluating its binding affinity to the active sites of various proteins. These studies have been instrumental in exploring the anticancer potential of related monoterpenes by examining their interactions with targets like those in cancer cells. researchgate.net The binding energy, calculated from these simulations, provides a quantitative measure of the interaction strength. mdpi.com

Table 1: Examples of Potential Biological Targets for this compound and Related Compounds

Target Protein/Enzyme Therapeutic Area Docking Score (Example) Reference
Peroxisome Proliferator-Activated Receptors (PPARs) Metabolic Diseases, Cancer Not specified researchgate.net
Farnesyl Diphosphate (B83284) Synthase Cancer Not specified ucl.ac.uk
Cytochrome P450 Enzymes Drug Metabolism, Cancer Not specified nih.gov

This table is illustrative and based on targets identified for related monoterpenes and compounds with similar structural motifs.

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a detailed, time-resolved view of the interactions between a ligand and its protein target. nih.govmdpi.com Starting from a docked pose, MD simulations can reveal the stability of the ligand-protein complex, the specific amino acid residues involved in binding, and the conformational changes that occur upon binding. researchgate.net These simulations are crucial for understanding the dynamic nature of the binding process and for refining the design of more potent and selective analogs. mdpi.com

In Silico Structure-Activity Relationship Prediction for this compound Derivatives

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using computational methods. nih.gov For this compound, this involves creating a library of virtual derivatives by modifying its chemical structure and then predicting their activity using quantitative structure-activity relationship (QSAR) models. nih.gov These models are built using experimental data from related compounds and can predict properties like binding affinity, efficacy, and even ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. dergipark.org.trmdpi.com This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
d-limonene
Perillic acid
Uroterpenol
Limonene-1,2-diol
Perillyl aldehyde
Iso-perillic acid
Farnesol
Geraniol
Carveol
Linalool
α-pinene
β-pinene
Farnesene
Citronellol
Campholenic aldehyde
Pinanone
Verbenone
Arachidonic acid
Isopentenyl diphosphate
Geranyl diphosphate
Farnesyl diphosphate

QSAR Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. preprints.org The fundamental principle is that variations in the structural or physicochemical properties of a group of molecules are correlated with changes in their biological effects. preprints.org

While specific QSAR models focused exclusively on this compound are not extensively documented in current literature, the approach has been successfully applied to the broader class of terpenoids to predict a range of activities, including toxicity and estrogenic effects. tandfonline.comnih.govgrafiati.com For instance, a study on various terpenoids developed a QSAR model to predict toxicity against Vibrio fischeri, finding that geometric and electronic descriptors were key predictors of activity. nih.govgrafiati.com Another QSAR investigation on terpenoid esters successfully modeled estrogenic activity, achieving a high correlation and identifying molecular shape and electronic properties as significant parameters. tandfonline.com

Table 1: Examples of Descriptors Used in Terpenoid QSAR Studies This table is illustrative of descriptor types used in terpenoid QSAR and does not represent a specific model for this compound.

Descriptor Category Example Descriptors Potential Application for this compound
Electronic Energy of Highest Occupied Molecular Orbital (E-HOMO), Partial Charges Predicting reactivity and interaction with biological targets. tandfonline.comnih.gov
Geometric/Topological Molecular Surface Area, Shape Indices (Asphericity) Correlating molecular size and shape with binding affinity. tandfonline.comnih.gov

| Physicochemical | LogP (Lipophilicity) | Modeling membrane permeability and distribution. ijmr.net.in |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. nih.govgardp.org This method involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. dergipark.org.tr

Ligand-based strategies that could be applied to the this compound scaffold include:

Scaffold Hopping: This technique involves replacing the core structure of a known active molecule (the scaffold) with a chemically different one while preserving the original molecule's three-dimensional arrangement of key functional groups. biosolveit.de This can lead to the discovery of novel chemical classes with similar biological activity but different core structures, potentially improving properties like patentability or metabolic stability.

Derivative Design: New compounds can be designed by adding or modifying functional groups on the this compound backbone. For example, esterification of the carboxylic acid group or modification of the cyclohexene (B86901) ring could be explored to create a library of new potential therapeutic agents, a strategy that has been applied to other terpenoid alcohols. nih.gov

While direct pharmacophore models for this compound are not yet published, the principles of ligand-based design are actively used in the broader field of terpenoid research, as demonstrated in patent literature describing various derivatives of perillyl alcohol and its isomers for therapeutic use. google.com

Cheminformatics and Data Mining Applications in this compound Research

Cheminformatics combines computer and information sciences to address chemical problems, particularly in the analysis of large datasets. bdpsjournal.org Data mining in this context involves extracting valuable information and patterns from extensive chemical and biological databases. frontiersin.org These approaches have been instrumental in studying this compound, primarily in the context of its role as a metabolite.

The identification and quantification of this compound in biological samples following the administration of d-limonene or perillyl alcohol is a direct outcome of applying analytical techniques coupled with data processing. nih.goviarc.fr Studies in both humans and animals have consistently used methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to mine complex biological matrices (e.g., plasma and urine) and identify major metabolites, including this compound and perillic acid. researchgate.netiarc.fr

Furthermore, cheminformatics tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemicals. computabio.comsciensage.info Various public and commercial toxicology databases aggregate experimental data that can be mined to understand the potential effects of chemicals. nih.govnumberanalytics.comchemsafetypro.com

Table 2: Key Cheminformatics and Data Mining Applications

Application Description Relevance to this compound
Metabolite Identification Using computational tools to analyze mass spectrometry data from biological samples to identify and structure-elucidate metabolites. This compound has been consistently identified as a major metabolite of d-limonene and perillyl alcohol in human plasma and urine. nih.govresearchgate.netnih.gov
In Silico ADMET Prediction Employing computational models to predict pharmacokinetic and toxicological properties of a molecule based on its structure. Tools like the OECD QSAR Toolbox have been used to predict properties of the parent compound perillyl alcohol and its metabolites. industrialchemicals.gov.au Similar methods can estimate the drug-likeness and potential toxicity of this compound.
Toxicology Database Mining Searching and analyzing aggregated data from toxicological databases (e.g., TOXNET, DSSTox, eChemPortal) to retrieve hazard and risk assessment information. numberanalytics.comchemsafetypro.com These databases contain data on parent compounds like d-limonene, which can be used in a read-across approach to infer potential hazards of its metabolites. frontiersin.org

| Metabolic Pathway Prediction | Using in silico tools to predict potential metabolic pathways for a given compound. | Researchers have used computational tools to help identify novel phase I and phase II metabolites of d-limonene in animal models. nih.gov |

A notable example of these applications is the use of the OECD QSAR Toolbox for the assessment of perillyl alcohol, where profiling functionalities were used to identify potential metabolites, including this compound, and predict properties like skin sensitization through integrated software simulators. industrialchemicals.gov.au This demonstrates the power of integrating data mining and predictive modeling to characterize compounds and their metabolites.

Future Research Perspectives and Potential Non Clinical Applications of Dihydroperillic Acid

Dihydroperillic Acid as a Chemical Probe for Biological Pathway Elucidation

The elucidation of complex biological pathways is a cornerstone of modern drug discovery and molecular biology. Chemical probes—small molecules with high potency and selectivity for a specific protein target—are invaluable tools in this endeavor, allowing researchers to modulate target function and observe downstream effects in cellular and organismal systems. thermofisher.krresearchgate.netrjeid.com

This compound is well-positioned to be developed into a chemical probe. It is a major metabolite formed following the administration of d-limonene or perillyl alcohol, compounds known for their biological activities. mdpi.comresearchgate.net This metabolic conversion suggests that DHPA is not merely an inactive byproduct but may be a key mediator of the physiological effects attributed to its precursors. mdpi.com The precise mechanisms of action for limonene (B3431351) and its derivatives are not fully understood, creating a clear need for tools like chemical probes to validate and explore their molecular targets. researchgate.net

Future research should focus on synthesizing DHPA and its analogues to assess their suitability as chemical probes. Key criteria to evaluate include:

Target Affinity: Determining the binding affinity of DHPA for specific proteins, such as those involved in protein prenylation, a pathway implicated in the action of its parent compounds. ucl.ac.uk A high-quality probe typically exhibits an affinity below 100 nM for its primary target. nih.gov

Selectivity: Assessing the specificity of DHPA against a panel of related targets to ensure its effects can be attributed to the modulation of a single protein. nih.gov

Cellular Activity: Confirming that the probe can penetrate cells and engage its target in a physiological context.

By developing DHPA into a validated chemical probe, researchers could precisely dissect the signaling pathways modulated by this class of monoterpenes, clarifying their roles in cellular processes and disease models.

Applications of this compound as a Synthetic Intermediate in Organic Chemistry

The molecular structure of this compound—featuring a chiral center, a cyclohexene (B86901) ring, a carboxylic acid, and an isopropenyl group—makes it a valuable and versatile starting material, or intermediate, for organic synthesis. ucl.ac.uk Chiral intermediates derived from natural products are highly sought after for the construction of complex molecules, particularly in the pharmaceutical industry where the specific stereochemistry of a drug is often crucial for its efficacy and safety. bocsci.com

The utility of related monoterpene derivatives is well-documented. For example, (−)-8,9-dihydroperillaldehyde and (−)-8,9-dihydroperillic alcohol serve as precursors in the stereoselective synthesis of chiral aminodiols. researchgate.netresearchgate.net Similarly, DHPA can act as a chiral scaffold for the synthesis of novel compounds. Its functional groups offer multiple handles for chemical modification, allowing access to a diverse range of molecular architectures.

Table 1: Potential Synthetic Transformations of this compound
Functional GroupPotential ReactionResulting Structure/ScaffoldPotential Application
Carboxylic AcidAmide coupling, Esterification, Reduction to alcoholAmides, Esters, AlcoholsSynthesis of bioactive amides, prodrugs, or further functionalized intermediates.
Ring AlkeneEpoxidation, Dihydroxylation, HydrogenationEpoxides, Diols, Saturated cyclohexanesCreation of key intermediates for natural product synthesis and drug analogues.
Isopropenyl GroupOxidative cleavage, Hydroboration-oxidation, Addition reactionsKetones, Primary alcohols, Substituted side-chainsGeneration of diverse derivatives with modified side-chains for structure-activity relationship (SAR) studies.

The strategic use of DHPA as a synthetic intermediate could streamline the production of complex chiral molecules, enabling the development of new chemical entities for various applications. bocsci.com

Exploration of this compound in Green Chemistry Synthesis and Biotransformation Scale-Up

Green chemistry emphasizes the design of chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. vapourtec.com Biotransformation, which uses whole microbial cells or isolated enzymes as catalysts, is a key technology in this field, offering a sustainable alternative to traditional synthetic methods. anthembio.comqualitas1998.net

Significant progress has been made in the biotransformation of limonene into perillic acid using various microorganisms, a process lauded for being more environmentally friendly than chemical synthesis. mdpi.comscirp.org This success provides a strong foundation for developing similar biocatalytic routes to this compound. Future research could focus on two main strategies:

Two-Step Biotransformation: Utilizing a microorganism like Yarrowia lipolytica to convert limonene to perillic acid, followed by a second biocatalytic step using an engineered ketoreductase enzyme to selectively reduce the double bond of the isopropenyl group to yield DHPA. anthembio.comscirp.org

Single-Strain Synthesis: Screening for or genetically engineering a single microbial strain capable of performing the entire reaction sequence from limonene to DHPA.

A notable advantage of biotransformation is the ability to use crude, renewable feedstocks. Studies have shown that orange essential oil, a byproduct of the citrus industry rich in limonene, can be efficiently converted to perillic acid. scirp.org A similar approach for DHPA production would enhance the economic viability and sustainability of the process. Scaling up these biotransformations in controlled bioreactors could enable the large-scale, cost-effective production of DHPA for research and industrial applications.

Integration of this compound Research into Systems Biology and Metabolomics Studies

Systems biology seeks to understand the intricate interactions within a biological system by integrating data from various "omics" disciplines, including genomics, proteomics, and metabolomics. nih.govdbkgroup.org Metabolomics, the comprehensive analysis of small molecules (metabolites) in a biological sample, provides a direct snapshot of physiological and metabolic activity. elixir-europe.org

As a known human metabolite of d-limonene, this compound is an important molecule within the context of metabolomics. researchgate.net When d-limonene is consumed, DHPA appears in the plasma, and its concentration can be measured using high-throughput analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov

Integrating DHPA analysis into metabolomics studies can provide several key insights:

Pathway Activity: Correlating the levels of DHPA and other related metabolites with changes in gene or protein expression can help map the metabolic and signaling pathways affected by limonene administration.

Biomarker Discovery: The concentration profile of DHPA in plasma or tissues could serve as a biomarker for exposure to or compliance with a limonene-based dietary or therapeutic regimen. nih.gov

Phenotypic Correlation: By measuring DHPA levels in systems-level studies of disease, researchers can investigate the association between this metabolite and specific phenotypes, helping to form new hypotheses about its biological role. nih.gov

Untargeted metabolomics approaches, which can measure thousands of compounds simultaneously, are particularly well-suited for placing DHPA within the broader metabolic network, offering a holistic view of its interactions and effects. ethz.ch

Unexplored Biological Activities and Novel Mechanistic Hypotheses for this compound

While the anticancer properties of perillyl alcohol and perillic acid have received considerable attention, the specific biological activities of this compound remain largely unexplored. mdpi.comresearchgate.net It is hypothesized that DHPA, as a major and stable metabolite, may be responsible for some of the long-term biological effects observed after the administration of its parent compounds. mdpi.comresearchgate.net This opens up numerous avenues for future investigation.

Table 2: Proposed Research Areas for Unexplored Activities of this compound
Proposed Research AreaMechanistic HypothesisRationale
Anti-proliferative and Apoptotic EffectsDHPA may induce cell cycle arrest and apoptosis in cancer cells through mechanisms similar or complementary to perillic acid.Perillic acid is known to induce apoptosis and increase expression of p21 and bax. researchgate.net DHPA's structural similarity suggests it may share these activities.
Anti-inflammatory ActivityDHPA could modulate inflammatory pathways, such as the NF-κB signaling pathway.Many plant-derived phytochemicals exhibit anti-inflammatory properties. researchgate.net Investigating this for DHPA is a logical next step.
Modulation of Redox MetabolismDHPA may influence cellular redox balance by interacting with antioxidant pathways or redox-sensitive signaling proteins.Metabolic shifts are often linked to changes in cellular redox state; as a metabolite, DHPA could be an active participant in this regulation. nih.gov
Interaction with Novel TargetsDHPA may bind to and modulate targets beyond protein prenylation, such as histone deacetylases (HDACs) or other enzymes.The structural features of DHPA are distinct from classic prenyl-protein transferase inhibitors, suggesting the possibility of alternative targets. ucl.ac.uk

Future research should involve systematic screening of DHPA against various disease models to uncover its full therapeutic potential. Generating novel mechanistic hypotheses and testing them through rigorous experimentation will be crucial for unlocking the value of this promising natural metabolite.

Conclusion

Synthesis of Key Findings in Dihydroperillic Acid Research

This compound (DHPA) is a significant monoterpenoid and a principal metabolite of d-limonene and perillyl alcohol (POH) in mammals, including humans. researchgate.netnih.gov Alongside perillic acid (PA), it is one of the two major metabolites detected in plasma following the administration of its parent compounds. researchgate.netcapes.gov.br Pharmacokinetic studies have consistently identified DHPA in plasma, establishing its importance in the metabolic pathway of these naturally derived anticancer agents. researchgate.netresearchgate.net

Implications for Fundamental Chemical and Biological Understanding

The study of this compound provides critical insights into the metabolism and mechanism of action of monoterpenes. Its formation underscores that the biological activity of compounds like d-limonene and perillyl alcohol is, to a significant extent, mediated by their metabolites. researchgate.netmdpi.com The rapid and extensive metabolism of these parent compounds into perillic acid and this compound suggests that any observed therapeutic effects are likely attributable to these metabolic products rather than solely to the administered agent. nih.govmdpi.com

This has profound implications for understanding structure-activity relationships and for the design of future therapeutic agents. It highlights the necessity of evaluating metabolic pathways and the bioactivity of metabolites in preclinical and clinical studies. The existence and activity of DHPA demonstrate that even subtle structural modifications—in this case, the saturation of the endocyclic double bond present in perillic acid—can result in biologically active molecules. This contributes to a more comprehensive model of monoterpene pharmacology, where a suite of related metabolites works in concert to produce a therapeutic outcome. Understanding the distinct and overlapping roles of perillic acid and this compound is fundamental to fully elucidating the anticancer mechanisms of this class of compounds. nih.govnih.gov

Outlook on Future Directions and Translational Research Avenues for this compound

Future research on this compound should focus on several key areas to fully harness its potential. A primary objective is the development of specific and efficient methods for its chemical synthesis. While it is known as a metabolite, dedicated synthetic routes would enable the production of pure DHPA, facilitating more detailed and controlled biological and pharmacological investigations, independent of its co-metabolite, perillic acid. nih.govresearchgate.net

From a translational perspective, if DHPA is found to possess a favorable efficacy and safety profile, it could be considered a therapeutic candidate in its own right. Its potential as a chemopreventive or chemotherapeutic agent, particularly in oncology, merits further preclinical evaluation. nih.gov Investigating its pharmacokinetics and bioavailability as a standalone agent would be a crucial step toward potential clinical development, offering a next-generation monoterpene-based therapy that builds upon the foundational research of limonene (B3431351) and perillyl alcohol.

Q & A

Advanced Research Question

  • Gas chromatography-mass spectrometry (GC/MS) : Ideal for volatile metabolites; used to identify this compound in plasma and tissues after derivatization .
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Provides higher sensitivity for low-concentration samples and avoids thermal degradation.
  • Nuclear magnetic resonance (NMR) spectroscopy : For structural confirmation and purity assessment in synthetic preparations.
  • Isotope dilution assays : Use deuterated internal standards to improve quantification accuracy in complex matrices .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and impervious lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing or solubilizing to avoid inhalation of aerosols .
  • Spill management : Absorb with diatomite, decontaminate surfaces with ethanol, and dispose via regulated waste streams .
  • Storage : Keep in locked, ventilated cabinets away from oxidizers and heat sources .

How can researchers optimize in vivo delivery of this compound to enhance bioavailability?

Advanced Research Question

  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve solubility and target tumor tissues.
  • Prodrug design : Synthesize ester derivatives to enhance intestinal absorption.
  • Pharmacokinetic profiling : Conduct time-course studies in rodents to measure plasma half-life and tissue distribution using LC-MS/MS.
  • Co-administration with absorption enhancers : Use surfactants (e.g., polysorbate 80) or cytochrome P450 inhibitors to reduce metabolic clearance .

What strategies mitigate off-target effects of this compound in preclinical studies?

Advanced Research Question

  • CRISPR-Cas9 screens : Identify genetic modifiers of toxicity in human cell libraries.
  • Dose titration : Establish maximum tolerated doses (MTD) in animal models via gradual escalation.
  • Transcriptomic profiling : Compare treated vs. untreated cells to pinpoint non-specific pathway activation.
  • Selective delivery : Use antibody-drug conjugates or tissue-specific promoters to restrict action to tumor sites .

How should researchers address discrepancies in metabolite stability across studies?

Advanced Research Question

  • Standardize extraction protocols : Use acidified solvents to stabilize this compound during tissue homogenization.
  • Control for pH and temperature : Store samples at -80°C with protease inhibitors to prevent degradation.
  • Inter-laboratory validation : Share aliquots of reference standards across institutes to harmonize quantification methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.